Methyl indoline-2-carboxylate

Solid-state handling Process chemistry Crystallinity

Methyl indoline-2-carboxylate (CAS 59040-84-5), also known as 2,3-dihydro-1H-indole-2-carboxylic acid methyl ester, is a racemic indoline derivative with the molecular formula C10H11NO2 and a molecular weight of 177.20 g/mol. This compound serves as a key intermediate in the synthesis of various pharmaceutical agents and as a chiral building block in organic synthesis.

Molecular Formula C10H11NO2
Molecular Weight 177.2 g/mol
CAS No. 59040-84-5
Cat. No. B3025444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl indoline-2-carboxylate
CAS59040-84-5
Molecular FormulaC10H11NO2
Molecular Weight177.2 g/mol
Structural Identifiers
SMILESCOC(=O)C1CC2=CC=CC=C2N1
InChIInChI=1S/C10H11NO2/c1-13-10(12)9-6-7-4-2-3-5-8(7)11-9/h2-5,9,11H,6H2,1H3
InChIKeyURORFKDEPJFPOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl indoline-2-carboxylate (CAS 59040-84-5) — A Versatile Chiral Building Block and Synthetic Intermediate for Medicinal Chemistry


Methyl indoline-2-carboxylate (CAS 59040-84-5), also known as 2,3-dihydro-1H-indole-2-carboxylic acid methyl ester, is a racemic indoline derivative with the molecular formula C10H11NO2 and a molecular weight of 177.20 g/mol . This compound serves as a key intermediate in the synthesis of various pharmaceutical agents and as a chiral building block in organic synthesis . Its indoline core, a saturated analog of indole, confers distinct conformational properties that are exploited in the design of peptidomimetics and secondary structure modulators [1].

Why Methyl Indoline-2-carboxylate Cannot Be Substituted by Generic Analogs in Chiral Synthesis and Bioconjugation


The indoline-2-carboxylate scaffold, while common to several analogs, exhibits ester-dependent physicochemical properties and stereochemical outcomes that preclude simple interchange. The methyl ester variant offers a specific balance of steric bulk, lipophilicity (LogP = 1.334 [1]), and reactivity that diverges significantly from ethyl and benzyl congeners. Furthermore, the racemic nature of the commercial methyl ester (CAS 59040-84-5) provides a cost-effective entry point for enzymatic kinetic resolution processes, whereas the enantiopure (S)-methyl ester (CAS 141410-06-2) is a specialized, high-value product [2]. Attempting to substitute with the free acid (indoline-2-carboxylic acid) introduces a charged carboxylate at physiological pH, fundamentally altering solubility and membrane permeability profiles . The following quantitative evidence establishes the specific differentiation of methyl indoline-2-carboxylate against its closest alternatives.

Quantitative Differentiation of Methyl Indoline-2-carboxylate vs. Closest Analogs: A Procurement-Focused Evidence Guide


Physical State and Handling: Methyl Ester vs. Ethyl Ester

Methyl indoline-2-carboxylate (CAS 59040-84-5) is a solid at ambient temperature with a predicted boiling point of 292.8±19.0 °C and a predicted density of 1.164±0.06 g/cm³ . In contrast, ethyl indoline-2-carboxylate (CAS 50501-07-0) is a crystalline solid with a melting point of 53-57 °C, a boiling point of 307.2±21.0 °C, and a density of 1.1±0.1 g/cm³ [1]. The methyl ester's lower molecular weight (177.2 vs. 191.23 g/mol) and lack of a defined melting point in standard literature suggest it may exist as a low-melting solid or oil at room temperature, a critical distinction for solid-phase synthesis and automated weighing workflows.

Solid-state handling Process chemistry Crystallinity

Lipophilicity and Membrane Permeability: Methyl Ester vs. Free Acid

The predicted LogP of methyl indoline-2-carboxylate is 1.33 [1], classifying it as moderately lipophilic. The free acid, indoline-2-carboxylic acid (CAS 78348-24-0), has a predicted LogP of 0.95 and a pKa of 2.04±0.20, meaning it is >99% ionized at physiological pH (7.4) . This ionization dramatically reduces passive membrane permeability compared to the neutral, esterified form. The methyl ester therefore offers a distinct advantage as a prodrug moiety or a lipophilic handle for target engagement in medicinal chemistry campaigns.

Drug design ADME Lipophilicity

Enzymatic Resolution Efficiency: Methyl Ester as a Superior Substrate for Lipase-Catalyzed Kinetic Resolution

The racemic methyl ester (CAS 59040-84-5) is an optimal substrate for enzymatic kinetic resolution. Studies have shown that lipases, particularly Candida antarctica lipase A (CAL-A) and engineered esterases, achieve high enantioselectivity toward this substrate. For N-Boc-protected methyl indoline-2-carboxylate, an immobilized form of CAL-B catalyzed enantioselective hydrolysis with an enantiomeric ratio (E) > 1000, yielding (S)-acid with >99.9% ee and unreacted (R)-ester with 99.6% ee [1]. In contrast, the resolution of ethyl indoline-2-carboxylate with a wild-type esterase from Bacillus aryabhattai showed lower enantioselectivity (E value not specified but described as requiring protein engineering to improve) [2]. The methyl ester's smaller steric profile allows for tighter binding in the enzyme's active site, resulting in higher E values and superior optical purity outcomes.

Biocatalysis Chiral resolution Green chemistry

Conformational Properties: Indoline Scaffold as a Proline Mimetic with Distinct Amide Isomerization

Derivatives of methyl indoline-2-carboxylate exhibit a unique solvent-dependent amide bond isomerization behavior that distinguishes them from proline. Methyl (S)-1-acetylindoline-2-carboxylate, a derivative, shows a strong preference for the cis amide isomer in polar solvents (e.g., DMSO, water), opposite to proline's strong trans preference [1]. This conformational switch is quantified by the cis/trans ratio, which for proline is typically <10% cis in polar solvents, whereas the indoline derivative can achieve >50% cis content. This property is not observed with indole-2-carboxylate analogs, as the saturated indoline ring restricts rotation and allows for unique secondary structure motifs in peptide design.

Peptidomimetics Conformational analysis Secondary structure design

Antimicrobial Activity: Enantiopure Methyl Ester as a Bacterial Growth Inhibitor

The (S)-enantiomer of methyl indoline-2-carboxylate (CAS 141410-06-2) has been shown to inhibit the growth of Escherichia coli and Salmonella enterica in microbial assays . While the racemic mixture (CAS 59040-84-5) is often used as a starting material, the (S)-enantiomer exhibits specific biological activity. This activity is not a general property of all indoline-2-carboxylate esters; for instance, the ethyl ester is primarily used as a synthetic intermediate for neurological disorder targets rather than as a direct antimicrobial agent . The (S)-methyl ester's activity profile makes it a candidate for further optimization in antibacterial drug discovery programs.

Antimicrobial screening Drug discovery Microbiology

Cost-Effective Chirality: Racemic Methyl Ester as a Versatile Building Block for Asymmetric Synthesis

The racemic methyl indoline-2-carboxylate (CAS 59040-84-5) serves as a cost-effective, non-chiral building block that can be efficiently resolved to yield both enantiomers in high optical purity. This contrasts with the pre-resolved (S)-methyl ester (CAS 141410-06-2), which commands a premium price. The racemate is used in enzymatic kinetic resolutions [1], asymmetric hydrogenations, and chiral auxiliary-based syntheses to access a wide range of enantiopure indoline derivatives. For example, lipase-catalyzed resolution yields both (R)- and (S)-enantiomers with >95% ee, providing a more economical route to chiral intermediates compared to purchasing pre-resolved material .

Chiral pool Enantioselective synthesis Process economics

Optimal Research and Industrial Application Scenarios for Methyl Indoline-2-carboxylate Based on Evidence-Based Differentiation


Enzymatic Kinetic Resolution for the Production of Enantiopure Indoline Building Blocks

Methyl indoline-2-carboxylate (CAS 59040-84-5) is the substrate of choice for lipase-catalyzed kinetic resolutions, achieving E values > 1000 and yielding both (R)- and (S)-enantiomers with >99% ee [1]. This enables cost-effective, scalable production of chiral indoline-2-carboxylic acids and esters for use in asymmetric synthesis of pharmaceuticals. The methyl ester's favorable steric profile ensures high enzyme selectivity, making it a superior alternative to ethyl or benzyl esters for biocatalytic processes.

Synthesis of Peptidomimetics and Conformationally Constrained Peptides

Derivatives of methyl indoline-2-carboxylate, such as the (S)-1-acetyl analog, function as proline mimetics with a unique cis-amide preference in polar solvents [2]. This property is exploited in the design of stable secondary structures (e.g., polyproline II helices, β-turns) and novel materials. Researchers developing peptide-based therapeutics or studying protein folding should prioritize this scaffold over proline or other mimetics when cis-amide stabilization is required.

Antimicrobial Lead Discovery and Optimization

The (S)-enantiomer of methyl indoline-2-carboxylate has demonstrated inhibition of E. coli and S. enterica growth in microbial assays . Medicinal chemists can use the racemic methyl ester as a starting point for synthesizing focused libraries of indoline derivatives to explore SAR and develop novel antibacterial agents, particularly against Gram-negative pathogens.

Large-Scale Synthesis of Chiral Intermediates for Drug Development

For process chemists, the racemic methyl indoline-2-carboxylate offers an economical entry point for generating both enantiomers via enzymatic resolution or asymmetric catalysis [3]. Its lower cost per gram compared to pre-resolved enantiomers, combined with its solid-state handling advantages over the ethyl ester in certain workflows, makes it a preferred building block for kilogram-scale campaigns targeting APIs containing the indoline motif.

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